molecular formula C19H16N6OS B2773500 N-phenyl-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886929-30-2

N-phenyl-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2773500
CAS No.: 886929-30-2
M. Wt: 376.44
InChI Key: ZQNZYZZLHXVBOQ-UHFFFAOYSA-N
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Description

N-phenyl-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H16N6OS and its molecular weight is 376.44. The purity is usually 95%.
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Biological Activity

N-phenyl-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, molecular properties, and biological evaluations, including antimicrobial and antiproliferative activities.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with triazole and pyrrole moieties. The synthesis pathway can be summarized as follows:

  • Formation of Triazole : The initial step involves the cyclization of appropriate precursors to form the triazole ring.
  • Pyrrole Integration : The introduction of the pyrrole group enhances the biological activity.
  • Final Coupling : The final product is obtained through coupling reactions involving phenyl and acetamide functionalities.

Molecular Properties

The molecular formula of this compound is C18H19N5SC_{18}H_{19}N_5S, indicating a complex structure that contributes to its biological properties. The presence of sulfur in the structure suggests potential interactions with biological targets.

Antimicrobial Activity

N-phenyl derivatives have shown promising antimicrobial properties against various pathogens. In vitro studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundTarget BacteriaZone of Inhibition (mm)MIC (μg/mL)
N-phenyl derivativeE. coli2050
N-phenyl derivativeS. aureus2225

These results indicate that the compound exhibits a broad spectrum of antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Antiproliferative Activity

Research has also focused on the antiproliferative effects of N-phenyl derivatives on cancer cell lines. Studies reveal that this compound can inhibit the proliferation of various cancer cells, including breast and colon cancer lines:

Cell LineIC50 (μM)
MCF7 (breast cancer)15
HCT116 (colon cancer)12

The mechanisms underlying these effects may involve apoptosis induction and cell cycle arrest, which are crucial for developing anticancer therapies .

Case Studies

Several studies have highlighted the biological potential of similar compounds:

  • Antimicrobial Evaluation : A study evaluated a series of triazole derivatives for their antibacterial activity, revealing that compounds with similar structural motifs exhibited significant activity against E. coli and S. aureus .
  • Anticancer Studies : Another investigation into pyrrole-containing compounds demonstrated their effectiveness in inhibiting tumor growth in vitro and in vivo models, suggesting that modifications to the triazole structure could enhance efficacy .

Properties

IUPAC Name

N-phenyl-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c26-17(21-15-8-2-1-3-9-15)14-27-19-23-22-18(16-10-4-5-11-20-16)25(19)24-12-6-7-13-24/h1-13H,14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNZYZZLHXVBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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